molecular formula C10H12O2 B010987 (R)-1-(4-Acetylphenyl)ethanol CAS No. 108673-17-2

(R)-1-(4-Acetylphenyl)ethanol

Cat. No. B010987
M. Wt: 164.2 g/mol
InChI Key: NWDDTMPWTLSMBS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Acetylphenyl)ethanol is a chiral compound that has recently gained attention in scientific research due to its potential applications in various fields. The compound is also known as (R)-4'-hydroxyacetophenone and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The purpose of

Mechanism Of Action

The mechanism of action of (R)-1-(4-Acetylphenyl)ethanol is not fully understood. However, studies have shown that the compound exhibits its biological activities through various pathways. For instance, in anti-tumor activity, (R)-1-(4-Acetylphenyl)ethanol inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-viral activity, (R)-1-(4-Acetylphenyl)ethanol inhibits the replication of viruses by interfering with viral RNA synthesis.

Biochemical And Physiological Effects

(R)-1-(4-Acetylphenyl)ethanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation. In vivo studies have shown that (R)-1-(4-Acetylphenyl)ethanol reduces inflammation and oxidative stress in animal models of diseases such as arthritis and diabetes.

Advantages And Limitations For Lab Experiments

One of the major advantages of (R)-1-(4-Acetylphenyl)ethanol is its high enantioselectivity and yield in the synthesis process. The compound is also readily available and relatively inexpensive. However, the compound is unstable under certain conditions such as high temperature and acidic or basic environments. Therefore, precautions must be taken during handling and storage to maintain its stability.

Future Directions

There are several future directions for the research of (R)-1-(4-Acetylphenyl)ethanol. One of the areas of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. Further studies are also needed to elucidate the mechanism of action of (R)-1-(4-Acetylphenyl)ethanol and its biochemical and physiological effects.

Synthesis Methods

The synthesis of (R)-1-(4-Acetylphenyl)ethanol can be achieved through various methods, including asymmetric reduction, enzymatic resolution, and chiral auxiliary methods. One of the most effective methods is the asymmetric reduction of 4'-acetophenone using chiral catalysts such as BINAP-Ru and Rh-DIOP. The reduction reaction results in the formation of (R)-1-(4-Acetylphenyl)ethanol with high enantioselectivity and yield.

Scientific Research Applications

(R)-1-(4-Acetylphenyl)ethanol has been extensively studied for its potential applications in various fields. In pharmaceuticals, the compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been used as a chiral building block in the synthesis of various drugs such as the antihistamine drug loratadine and the anti-tuberculosis drug isoniazid. In agrochemicals, (R)-1-(4-Acetylphenyl)ethanol has been used as a pheromone in the control of insect pests. The compound has also been used in the fragrance industry as a key intermediate in the synthesis of various perfumes.

properties

CAS RN

108673-17-2

Product Name

(R)-1-(4-Acetylphenyl)ethanol

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-[4-[(1R)-1-hydroxyethyl]phenyl]ethanone

InChI

InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

NWDDTMPWTLSMBS-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)C)O

SMILES

CC(C1=CC=C(C=C1)C(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)O

synonyms

Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.